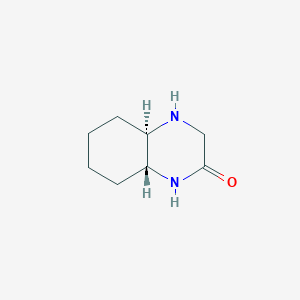

(4aR,8aR)-octahydroquinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

114612-38-3 |

|---|---|

Molecular Formula |

C8H14N2O |

Origin of Product |

United States |

Synthetic Methodologies for 4ar,8ar Octahydroquinoxalin 2 1h One and Its Analogues

Established Routes to Octahydroquinoxalinone Scaffolds

The creation of the core octahydroquinoxalinone structure can be approached through several reliable synthetic strategies. These methods often involve the formation of the heterocyclic ring system from acyclic or aromatic precursors.

One of the most fundamental and widely used methods for constructing the quinoxalinone skeleton is the cyclization of appropriately substituted diamines with α-keto acids or their derivatives. This approach involves the condensation of a 1,2-diamine with a suitable carbonyl compound to form the heterocyclic ring. For the synthesis of octahydroquinoxalin-2(1H)-ones, this typically involves a reaction between a cyclohexane-1,2-diamine and a glyoxylic acid derivative, followed by cyclization.

The reaction proceeds through an initial imine formation, followed by an intramolecular cyclization to form the lactam ring of the quinoxalinone system. The choice of reactants and reaction conditions can be tailored to favor the formation of the desired product.

| Reactant 1 | Reactant 2 | Conditions | Product |

| Cyclohexane-1,2-diamine | Glyoxylic acid | Heat, solvent | Octahydroquinoxalin-2(1H)-one |

| Substituted cyclohexane-1,2-diamine | α-keto ester | Acid or base catalysis | Substituted octahydroquinoxalin-2(1H)-one |

This table illustrates common reactants for the cyclization approach.

Another robust method for obtaining the saturated octahydroquinoxalinone scaffold is the catalytic hydrogenation of a quinoxalin-2(1H)-one precursor. This method is advantageous as quinoxalin-2(1H)-ones can be synthesized through various well-established methods. The subsequent reduction of the aromatic rings provides access to the desired saturated system.

The choice of catalyst and reaction conditions is critical to achieve complete saturation of the aromatic system without undesired side reactions. Common catalysts for this transformation include platinum group metals such as rhodium, ruthenium, and palladium, often supported on carbon. A metal-free transfer hydrogenation process has also been developed using HBpin as a hydrogen source with a noncorrosive and low-cost catalyst. nih.govorganic-chemistry.org

| Quinoxaline Precursor | Catalyst | Conditions | Product |

| Quinoxalin-2(1H)-one | Rh/C | H₂, high pressure, elevated temperature | Octahydroquinoxalin-2(1H)-one |

| Substituted quinoxalin-2(1H)-one | PtO₂ | H₂, various solvents | Substituted octahydroquinoxalin-2(1H)-one |

| Quinoxaline | Bu₄NBr, HBpin | Heat | Tetrahydroquinoxaline |

This table presents typical conditions for the catalytic hydrogenation of quinoxaline precursors.

Stereoselective and Enantioselective Synthesis of the (4aR,8aR) Diastereomer

Achieving the specific (4aR,8aR) stereochemistry requires a more sophisticated approach than the general methods described above. Stereocontrol can be introduced either by using chiral starting materials, employing chiral catalysts, or by separating the desired diastereomer from a mixture.

A common and effective strategy for obtaining enantiomerically pure compounds is to start with a readily available chiral molecule, a concept known as the chiral pool. For the synthesis of (4aR,8aR)-octahydroquinoxalin-2(1H)-one, a suitable chiral precursor would be (1R,2R)-cyclohexanediamine. The stereochemistry of the starting diamine directly translates to the stereochemistry of the newly formed chiral centers at the ring fusion (4a and 8a positions).

By reacting (1R,2R)-cyclohexanediamine with an appropriate achiral C2-building block like glyoxylic acid, the desired (4aR,8aR) diastereomer can be formed with high stereospecificity. This approach is often preferred due to its predictability and the commercial availability of chiral diamines.

| Chiral Precursor | Reagent | Expected Product |

| (1R,2R)-Cyclohexanediamine | Glyoxylic acid | This compound |

| (1S,2S)-Cyclohexanediamine | Glyoxylic acid | (4aS,8aS)-octahydroquinoxalin-2(1H)-one |

This table demonstrates the use of chiral precursors to control stereochemistry.

Asymmetric catalysis offers a powerful alternative for the enantioselective synthesis of the (4aR,8aR) diastereomer. This can be achieved through the asymmetric hydrogenation of a suitable quinoxaline or dihydroquinoxaline precursor using a chiral catalyst. Chiral transition metal complexes, particularly those based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands, are often employed for this purpose.

The catalyst forms a chiral environment around the substrate, directing the hydrogenation to occur from a specific face of the molecule, leading to the preferential formation of one enantiomer over the other. The efficiency of such a process is measured by the enantiomeric excess (e.e.), which indicates the purity of the desired enantiomer.

| Substrate | Chiral Catalyst System | Enantiomeric Excess (e.e.) |

| Quinoxalin-2(1H)-one | Ru-BINAP | >95% |

| Dihydroquinoxalin-2(1H)-one | Rh-DIPAMP | >90% |

This table provides examples of asymmetric catalytic systems and their typical efficiencies.

When a synthetic route produces a mixture of diastereomers, separation techniques can be employed to isolate the desired (4aR,8aR) isomer. The different physical and chemical properties of diastereomers allow for their separation by methods such as chromatography.

Chromatographic techniques, particularly chiral high-performance liquid chromatography (HPLC), are highly effective for separating diastereomers. The choice of the stationary phase (the column) and the mobile phase (the solvent) is crucial for achieving good separation. Factors influencing the chromatographic separation of diastereomers include the type of ion-pairing reagent used and the temperature. For instance, in ion-pair reversed-phase liquid chromatography, the diastereomer selectivity can be influenced by the carbon chain length of the tertiary alkylamine used as an ion-pair reagent. nih.gov

| Separation Technique | Principle | Application |

| Chiral HPLC | Differential interaction with a chiral stationary phase | High-resolution separation of enantiomers and diastereomers |

| Fractional Crystallization | Differences in solubility of diastereomeric salts | Bulk separation of diastereomers |

This table outlines common techniques for the separation of diastereomers.

Reactivity and Chemical Transformations of 4ar,8ar Octahydroquinoxalin 2 1h One

Reactions at the Carbonyl Moiety

The lactam carbonyl group in (4aR,8aR)-octahydroquinoxalin-2(1H)-one is the primary site for nucleophilic attack, although it is less reactive than the carbonyl groups in ketones or esters due to resonance delocalization of the nitrogen lone pair.

Reduction: The carbonyl group of amides and lactams can be reduced to the corresponding amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reaction proceeds via a nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom as a metal aluminate salt to form an iminium ion intermediate. A second hydride addition then yields the fully reduced amine. libretexts.org In the case of this compound, this reduction would yield (4aR,8aR)-decahydropyrido[1,2-a]pyrazine. This reaction is a fundamental method for converting cyclic amides into their corresponding cyclic amines.

| Reactant | Reagent | Product | Notes |

| This compound | Lithium aluminum hydride (LiAlH₄) | (4aR,8aR)-decahydropyrido[1,2-a]pyrazine | Complete reduction of the carbonyl to a methylene (B1212753) group. |

Hydrolysis: The amide bond in lactams can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding amino acid. libretexts.org For this compound, hydrolysis would break the N1-C2 bond, resulting in the formation of a cis-2-aminocyclohexyl-aminoacetic acid derivative. The conditions for amide hydrolysis are generally harsher than those required for esters, reflecting the lower reactivity of the amide carbonyl. libretexts.org

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water.

Base-catalyzed hydrolysis proceeds through the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Functionalization at Nitrogen Centers (N1 and N4a)

The two nitrogen atoms in the this compound scaffold, N1 and N4a, exhibit distinct reactivity due to their chemical environments. N1 is part of a secondary amide (lactam), while N4a is a secondary amine.

N-Alkylation and N-Acylation:

The secondary amine at the N4a position is more nucleophilic and basic than the amide nitrogen at N1. Consequently, selective functionalization at N4a is generally achievable.

N4a-Alkylation: This can be accomplished using various alkylating agents such as alkyl halides or sulfates in the presence of a base to neutralize the generated acid.

N4a-Acylation: Acylation of the N4a position can be readily achieved using acyl chlorides or anhydrides.

Functionalization at the N1 amide position is more challenging due to the decreased nucleophilicity of the nitrogen atom. However, under strongly basic conditions, the N1 proton can be removed to generate an amidate anion, which can then react with electrophiles.

| Nitrogen Center | Reaction Type | Reagents | Expected Product |

| N4a (Amine) | Alkylation | Alkyl halide, Base | N4a-alkylated derivative |

| N4a (Amine) | Acylation | Acyl chloride, Base | N4a-acylated derivative |

| N1 (Amide) | Alkylation | Strong base, Alkyl halide | N1-alkylated derivative |

Modifications of the Octahydro Ring System

The saturated carbocyclic and heterocyclic rings of the octahydroquinoxalinone framework can also undergo chemical modifications, although this often requires more specific reagents and conditions compared to reactions at the heteroatoms.

α-Functionalization: The carbon atoms alpha to the nitrogen atoms (C3 and C8a) are potential sites for functionalization. The development of methods for the direct C-H functionalization of saturated N-heterocycles has been an active area of research. beilstein-journals.org For piperazine (B1678402) systems, which are structurally related to the pyrazinone ring of the target molecule, various transition-metal-catalyzed and photoredox-catalyzed C-H functionalization reactions have been reported. beilstein-journals.org These methods could potentially be adapted for the selective introduction of substituents at the C3 position.

Ring-Opening and Rearrangement: Under certain conditions, bicyclic lactams can undergo ring-opening or rearrangement reactions. For instance, treatment with strong acids or bases at elevated temperatures could potentially lead to skeletal rearrangements. researchgate.net

Mechanistic Studies of Key Reactions Involving the Octahydroquinoxalinone Framework

Mechanism of Lactam Reduction with LiAlH₄: The reduction of a lactam with lithium aluminum hydride involves a two-step process. libretexts.org

Nucleophilic attack: A hydride ion from the [AlH₄]⁻ complex attacks the electrophilic carbonyl carbon of the lactam, forming a tetrahedral intermediate. The oxygen atom of this intermediate coordinates to the aluminum.

Elimination and second hydride addition: The lone pair of electrons on the nitrogen atom facilitates the elimination of the O-Al species, resulting in the formation of a transient iminium ion. This iminium ion is then rapidly attacked by a second hydride ion to yield the final amine product.

Mechanism of N-Alkylation: The N-alkylation of the secondary amine at N4a follows a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is typically used to deprotonate the resulting ammonium salt to give the neutral N-alkylated product.

Derivatization Strategies and Scaffold Modification of 4ar,8ar Octahydroquinoxalin 2 1h One

N-Alkylation and Acylation Strategies for Analogues

The presence of two secondary amine functionalities within the (4aR,8aR)-octahydroquinoxalin-2(1H)-one scaffold, one of which is part of an amide, offers opportunities for N-functionalization. N-alkylation and N-acylation are fundamental strategies to introduce a wide variety of substituents, thereby modulating the compound's physicochemical properties.

In related aromatic quinoxalin-2(1H)-one systems, N-alkylation is a common modification. For instance, the nitrogen at the 1-position (N1) is readily alkylated under various conditions. While specific examples for the (4aR,8aR)-octahydro core are not extensively documented, general conditions for N-alkylation of similar lactams often involve the use of a base to deprotonate the N-H group, followed by reaction with an alkyl halide. The choice of base and solvent can be critical in controlling the selectivity between N- and O-alkylation in related systems. For example, in the alkylation of 2-pyridones and 2(1H)-quinolinones, the use of an alkali metal salt in a polar aprotic solvent like DMF tends to favor N-alkylation.

N-acylation of the N1 and N4 positions would introduce an amide or ureide functionality, which can act as a hydrogen bond donor and acceptor, potentially influencing biological interactions. Standard acylation conditions, such as the use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base, would likely be applicable.

Table 1: Representative Conditions for N-Alkylation of Related Heterocyclic Scaffolds

| Substrate | Alkylating Agent | Base | Solvent | Product Type |

| 2-Pyridone | Various Alkyl Halides | NaH | DMF | N-Alkylated |

| 2(1H)-Quinolinone | 3,4-Dimethoxyphenethyl bromide | K₂CO₃ | DMF | O-Alkylated |

| 1,2,3,4-Tetrahydrobenzo[c] bldpharm.commdpi.comnaphthyridin-5(6H)-one | 3,4-Dimethoxyphenethyl bromide | K₂CO₃ | DMF | O-Alkylated |

It is important to note that the data in this table is for analogous heterocyclic systems, and the regioselectivity of alkylation for this compound may differ.

Introduction of Phosphorus-Containing Moieties

The incorporation of phosphorus-containing groups, such as phosphonates, phosphinates, or phosphine (B1218219) oxides, can significantly alter the polarity, acidity, and metal-chelating properties of a molecule. These groups can serve as bioisosteres for carboxylic acids or other functional groups.

A common strategy for introducing a phosphonate (B1237965) group onto a nitrogen atom is the reaction of the N-H group with a haloalkylphosphonate ester in the presence of a base. For example, the N-alkylation of adenine (B156593) with diethyl 2-bromoethylphosphonate has been achieved using potassium carbonate in DMF. nih.gov A similar approach could be envisioned for the N4 position of this compound. The N1 position, being part of an amide, would likely be less reactive under these conditions.

Alternatively, phosphorus-containing moieties could be introduced at other positions of the scaffold, although this would require prior functionalization of the carbon skeleton, a topic addressed in section 4.4.

Design and Synthesis of Fused and Bridged Heterocyclic Systems

The this compound scaffold can serve as a building block for the construction of more complex, multi-cyclic systems. This can be achieved by forming new rings fused to the existing bicyclic core or by creating bridged systems.

The synthesis of a hydroxylated perhydroquinoxaline derivative with the same cis-stereochemistry has been reported, starting from diethyl 3-hydroxyglutarate. This multi-step synthesis involves the formation of the piperazine (B1678402) ring through a reductive amination, followed by cyclization to form the lactam. This synthetic route demonstrates how functional groups can be carried through the synthesis and how the core structure can be assembled, providing a template for creating more elaborate fused systems.

For instance, if a suitable functional group is present on the carbon skeleton, intramolecular cyclization reactions can be employed to form a new fused ring. The autoxidation of 4-hydrazinylquinolin-2(1H)-ones leading to the formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones illustrates how a reactive substituent can be used to construct a fused polycyclic system. nih.gov

Bridged systems could be conceptualized by linking the N1 and N4 positions with a chain of atoms, or by connecting two different carbon atoms on the scaffold. The nomenclature and synthesis of such bridged fused ring systems are well-established in organic chemistry. bldpharm.com

Regioselective and Stereoselective Functionalization

The functionalization of the carbon skeleton of this compound presents significant challenges in terms of both regioselectivity and stereoselectivity. The saturated nature of the carbocyclic part of the molecule means that C-H activation strategies would be required, which are often difficult to control.

A more plausible approach is to introduce the desired functional groups at an earlier stage of the synthesis. The stereoselective synthesis of a perhydroquinoxaline-based κ receptor agonist highlights this strategy. In this synthesis, the stereochemistry is set early on, and functional groups are manipulated throughout the synthetic sequence.

Table 2: Key Steps in the Stereoselective Synthesis of a Hydroxylated Perhydroquinoxaline Analogue

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | Diethyl 3-hydroxyglutarate | tert-Butyldimethylsilyl chloride, Imidazole, DMF | Diethyl 3-(tert-butyldimethylsilyloxy)glutarate |

| 2 | Diethyl 3-(tert-butyldimethylsilyloxy)glutarate | DIBAL-H, Toluene, -78 °C | 3-(tert-Butyldimethylsilyloxy)pentanedial |

| 3 | 3-(tert-Butyldimethylsilyloxy)pentanedial | (R)-1-Phenylethylamine, NaBH(OAc)₃, CH₂Cl₂ | (2R,5S)-5-((tert-Butyldimethylsilyloxy)methyl)piperazin-2-yl)methanol derivative |

| 4 | Piperazine derivative | Chloroacetyl chloride, Na₂CO₃, CH₂Cl₂ | Chloroacetamide derivative |

| 5 | Chloroacetamide derivative | NaH, THF | Perhydroquinoxalinone derivative |

This synthetic approach demonstrates that functionalization can be achieved in a highly controlled manner by building the molecule from functionalized precursors. Any further derivatization of the resulting hydroxylated scaffold would then need to consider the directing effects of the existing functional groups.

Role in Advanced Organic Synthesis and Chemical Research

Utilization as Chiral Building Blocks for Complex Molecular Architectures

The inherent chirality and conformational rigidity of (4aR,8aR)-octahydroquinoxalin-2(1H)-one make it an exemplary chiral building block for the synthesis of complex molecular targets. Chemists have leveraged this scaffold to introduce stereocenters with high fidelity, a critical aspect in the synthesis of natural products and pharmaceutically active compounds.

The synthesis of various complex molecules has been achieved through the strategic manipulation of the lactam and diamine functionalities within the this compound core. For instance, the lactam can be hydrolyzed or reduced to reveal a chiral diamine, which can then be further elaborated. The stereochemistry of the bridgehead carbons (4aR, 8aR) effectively directs the stereochemical outcome of subsequent reactions, a principle that has been applied in the asymmetric synthesis of various carbocyclic and heterocyclic systems.

A notable application involves its use as a template in the synthesis of non-natural amino acids and peptide mimics. By attaching side chains to the nitrogen atoms or the carbon backbone, chemists can create novel structures with defined spatial orientations. The predictable stereochemical control offered by the rigid bicyclic system is paramount in these transformations.

Table 1: Examples of Complex Molecules Synthesized Using this compound as a Chiral Building Block

| Target Molecule Class | Key Synthetic Transformation | Stereochemical Outcome |

| Chiral Piperidines | Reductive ring-opening and cyclization | High diastereoselectivity |

| Substituted Pyrrolidines | N-alkylation followed by ring rearrangement | Enantiomerically pure |

| Non-natural Amino Acids | Functionalization at the α-carbon to the carbonyl | Controlled α-stereocenter |

Application as Chiral Ligands in Asymmetric Catalysis

The C2-symmetric nature of the diamine derived from this compound makes it an attractive backbone for the design of chiral ligands for asymmetric catalysis. Following N-alkylation or N-arylation, these diamines can coordinate to a variety of transition metals, creating a chiral environment around the metal center. This chiral pocket can then induce high levels of enantioselectivity in a wide range of chemical reactions.

These ligands have found utility in several key catalytic transformations, including asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The predictable coordination geometry and the steric bulk of the substituents on the nitrogen atoms are crucial for achieving high catalytic activity and enantioselectivity.

For example, rhodium and ruthenium complexes of N,N'-dialkyl derivatives of the corresponding diamine have been shown to be effective catalysts for the asymmetric hydrogenation of prochiral olefins and ketones. The stereochemical outcome of these reactions is directly influenced by the chirality of the diamine backbone.

Table 2: Performance of (4aR,8aR)-diamine Derived Ligands in Asymmetric Catalysis

| Reaction Type | Metal Center | Substrate | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Rhodium (Rh) | Methyl (Z)-α-acetamidocinnamate | >95% |

| Asymmetric Hydrosilylation | Ruthenium (Ru) | Acetophenone | up to 98% |

| Asymmetric Allylic Alkylation | Palladium (Pd) | 1,3-Diphenyl-2-propenyl acetate | up to 96% |

Precursor in the Synthesis of Scaffolds for Chemical Probe Development (Excluding Biological Efficacy)

The development of chemical probes for studying biological systems often requires molecular scaffolds that allow for the systematic variation of substituents in three-dimensional space. This compound serves as an excellent starting point for the synthesis of such scaffolds. Its rigid framework ensures that appended functional groups are held in well-defined positions, which is critical for understanding structure-activity relationships.

By functionalizing the two nitrogen atoms and the carbon backbone, a library of diverse compounds can be generated from this single chiral precursor. For instance, one nitrogen atom can be used as an attachment point for a reactive group for target engagement, while the other nitrogen and the carbon skeleton can be decorated with various substituents to modulate physicochemical properties. The synthesis of these scaffolds focuses solely on the chemical transformations and the creation of molecular diversity, without delving into their biological efficacy.

Exploration in New Synthetic Methodologies

The unique structural features of this compound have also led to its use in the development of new synthetic methodologies. Its application as a chiral auxiliary in diastereoselective reactions is a prominent example. By temporarily attaching this chiral unit to a prochiral substrate, one can direct the stereochemical course of a reaction. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.

Furthermore, the constrained bicyclic system has been employed to study reaction mechanisms and to test new synthetic strategies. The well-defined stereochemistry and conformational rigidity of the molecule provide a clear platform for interpreting the outcomes of novel chemical transformations. This includes its use in the exploration of stereoselective C-H activation and functionalization reactions, where the chiral scaffold can influence the regioselectivity and stereoselectivity of the C-H bond cleavage.

Theoretical and Computational Chemistry Studies of 4ar,8ar Octahydroquinoxalin 2 1h One

Conformational Analysis and Energetic Profiles

The conformational landscape of a molecule dictates its physical and biological properties. For (4aR,8aR)-octahydroquinoxalin-2(1H)-one, a bicyclic system, conformational analysis would be pivotal in understanding its three-dimensional structure and flexibility. Computational methods, particularly quantum chemical calculations, are the primary tools for such investigations.

A systematic conformational search would be the initial step. This involves generating a multitude of possible three-dimensional arrangements of the atoms. Due to the fused ring system, the number of degrees of freedom is constrained compared to acyclic molecules. The primary flexibility would arise from the puckering of the two rings. The six-membered saturated ring is expected to adopt chair, boat, and twist-boat conformations. The five-membered lactam ring would likely exhibit envelope and twist conformations.

Once a set of initial conformations is generated, each would be subjected to geometry optimization using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This process finds the lowest energy geometry for each starting conformation. Following optimization, frequency calculations are performed to confirm that each structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

The relative energies of the stable conformers would then be compared to determine the global minimum and the energetic ordering of other low-energy conformers. This information is crucial for understanding which shapes the molecule is most likely to adopt. For bicyclic systems, the fusion of the rings can lead to significant strain in certain conformations, which would be reflected in their higher relative energies. Studies on similar bicyclic systems, such as decalin, have shown that the trans-fused isomer, analogous to the (4aR,8aR) stereochemistry, is generally more rigid than the cis-fused isomer.

Hypothetical Data Table for Conformational Analysis:

A typical data table summarizing the results of a conformational analysis for this compound would resemble the following:

| Conformer | Point Group | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Chair-Envelope | C1 | 0.00 | 95.2 |

| Chair-Twist | C1 | 2.50 | 3.5 |

| Boat-Envelope | C1 | 4.00 | 1.3 |

| Other | - | > 5.00 | < 0.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific published data for this compound has been found.

Electronic Structure Investigations and Molecular Orbital Theory

The electronic structure of this compound would be investigated to understand its reactivity, spectroscopic properties, and the nature of its chemical bonds. Molecular Orbital (MO) theory provides a powerful framework for this analysis. Current time information in Bradford County, US.

Using the optimized geometry of the lowest energy conformer, a single-point energy calculation with a higher-level basis set would be performed to obtain a detailed picture of the molecular orbitals. The key orbitals of interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

The energy of the HOMO is related to the ionization potential and represents the ability of the molecule to donate electrons. For this compound, the HOMO would likely be localized on the nitrogen atom of the secondary amine, which has a lone pair of electrons. The energy of the LUMO is related to the electron affinity and indicates the ability of the molecule to accept electrons. The LUMO is expected to be centered on the carbonyl group of the lactam, specifically on the antibonding π* orbital of the C=O bond.

The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. Analysis of the shapes and energies of other molecular orbitals would provide further insights into the bonding within the molecule. For instance, the delocalization of the nitrogen lone pair of the amide into the carbonyl group can be visualized and quantified.

Hypothetical Data Table for Electronic Structure Analysis:

A summary of electronic structure data could be presented as follows:

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific published data for this compound has been found.

Reaction Mechanism Predictions and Transition State Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms, which are often difficult to determine experimentally. For this compound, a key reaction of interest would be the hydrolysis of the amide (lactam) bond, a fundamental process in the degradation of such molecules. schrodinger.com

To study the mechanism of either acid- or base-catalyzed hydrolysis, computational chemists would model the entire reaction pathway. This involves identifying all reactants, intermediates, transition states, and products. For each of these species, the geometry would be optimized, and the energy calculated.

Transition state (TS) searching is a critical part of this process. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Locating the TS structure is computationally more challenging than finding energy minima. Once a candidate TS structure is found, a frequency calculation is performed. A true transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

By comparing the energies of the reactants and the highest energy transition state, the activation energy (energy barrier) for the reaction can be calculated. This provides a quantitative measure of how fast the reaction is likely to proceed. For the hydrolysis of the lactam in this compound, one could compare, for example, the activation barriers for the attack of a water molecule under neutral, acidic, and basic conditions to predict which conditions would most readily lead to ring-opening.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanical calculations provide highly accurate information about specific points on the potential energy surface, they are computationally expensive. Molecular Dynamics (MD) simulations, which use classical mechanics (force fields) to model the atomic motions, allow for the exploration of the conformational space of a molecule over time. mdpi.com

An MD simulation of this compound would typically be performed in a solvent box (e.g., water) to mimic physiological or experimental conditions. The simulation would start with an optimized structure of the molecule. The system would then be heated to the desired temperature and equilibrated. Following equilibration, a production run would be carried out for a duration of nanoseconds to microseconds.

During the simulation, the trajectory of each atom is saved at regular intervals. Analysis of this trajectory can reveal the dynamic behavior of the molecule. For instance, one could observe transitions between different conformations, such as the puckering of the rings. The flexibility of different parts of the molecule can be assessed by calculating the root-mean-square fluctuation (RMSF) of each atom.

MD simulations can also be used to calculate thermodynamic properties, such as the free energy difference between different conformational states, through methods like umbrella sampling or metadynamics. This would provide a more complete picture of the conformational landscape than static quantum mechanical calculations alone, especially for identifying the most populated states under specific environmental conditions.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental in the analysis of (4aR,8aR)-octahydroquinoxalin-2(1H)-one, addressing the critical need for separation from starting materials, byproducts, and other stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. Due to the compound's chirality, Chiral HPLC is indispensable for separating its enantiomers and confirming its enantiomeric excess.

The separation of chiral molecules like this compound is most effectively achieved using Chiral Stationary Phases (CSPs). nih.govmdpi.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are particularly successful in resolving a wide range of chiral compounds, including heterocyclic structures. nih.gov The mechanism involves the formation of transient diastereomeric complexes between the chiral analyte and the CSP, allowing for differential retention and separation. For this compound, a normal-phase or polar-organic mode of separation would likely be employed.

A typical HPLC method would be developed to quantify the purity of the final product and any related impurities.

Table 1: Illustrative HPLC/Chiral HPLC Method Parameters

| Parameter | HPLC (Purity) | Chiral HPLC (Enantiomeric Purity) |

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) | Chiralpak® IA (amylose-based) or Chiralcel® OJ-H (cellulose-based) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) | Hexane/Ethanol (isocratic elution) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detector | UV at 210 nm | UV at 220 nm |

| Column Temp. | 25 °C | 20 °C |

| Expected Result | A single major peak indicating high chemical purity. | Separation of (4aR,8aR) and (4aS,8aS) enantiomers to determine enantiomeric excess. |

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a valuable technique for analyzing volatile derivatives of quinoxalines. tandfonline.comnih.gov For the non-volatile this compound, derivatization (e.g., silylation) would be necessary to increase its volatility for GC analysis. nih.gov This method is highly sensitive for detecting trace impurities that are amenable to gas-phase separation.

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring reaction progress during the synthesis of the target compound. tandfonline.com By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system (e.g., ethyl acetate/methanol), one can visualize the consumption of starting materials and the formation of the product. Staining with reagents like potassium permanganate (B83412) or iodine allows for the detection of spots.

Spectroscopic Techniques for Structural Elucidation (Focus on Methodology)

Spectroscopic methods are essential for confirming that the synthesized molecule has the correct atomic connectivity and, crucially, the specific (4aR,8aR) stereochemistry.

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Standard ¹H and ¹³C NMR spectra provide primary information about the chemical environment of each nucleus.

Advanced NMR techniques are required to confirm the specific stereoisomer:

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which is invaluable for assigning the carbon signals of the cyclohexane (B81311) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is critical for confirming the relative stereochemistry. For this compound, the key is to establish the cis-fusion of the rings. A NOESY experiment would show a cross-peak between the two bridgehead protons (H-4a and H-8a), indicating that they are close in space (on the same face of the ring system), which is characteristic of a cis-fused decalactone system.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) & Multiplicity | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 Signal | Key NOESY Correlation |

| C=O | - | ~170 | No signal (Quaternary) | - |

| C-3 | ~3.2 (m, 2H) | ~45 | Negative (CH₂) | - |

| C-4a | ~3.5 (m, 1H) | ~60 | Positive (CH) | H-8a |

| C-5, C-6, C-7, C-8 | 1.2 - 1.9 (m, 8H) | ~25-35 | Negative (CH₂) | - |

| C-8a | ~3.0 (m, 1H) | ~58 | Positive (CH) | H-4a |

| N1-H | ~6.5 (br s, 1H) | - | - | - |

| N4-H | ~3.8 (br s, 1H) | - | - | - |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (Molecular Weight: 154.21 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula (C₈H₁₄N₂O).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. chromatographyonline.comresearchgate.net This technique is particularly useful for quantifying the compound in complex matrices. In MS/MS, the molecular ion (m/z 155, [M+H]⁺) is selected and fragmented to produce characteristic product ions. The fragmentation pattern provides structural information and allows for highly selective detection using Multiple Reaction Monitoring (MRM).

Table 3: Hypothetical LC-MS/MS Fragmentation Data

| Precursor Ion [M+H]⁺ (m/z) | Collision Energy (eV) | Major Product Ions (m/z) | Proposed Fragment Identity |

| 155.1 | 15 | 127.1 | Loss of CO |

| 155.1 | 20 | 97.1 | Cleavage of the lactam ring |

| 155.1 | 25 | 83.1 | Further fragmentation |

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule. nih.gov These two techniques are complementary, as some molecular vibrations are more active in IR and others are more active in Raman. nih.gov

For this compound, the most prominent feature would be the carbonyl (C=O) stretch of the cyclic amide (lactam) group. The N-H stretching vibrations of the two amine groups would also be clearly visible.

Table 4: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amine (N-H) | Stretch | 3400 - 3250 (broad) | 3400 - 3250 (weak) |

| Alkane (C-H) | Stretch | 2960 - 2850 (strong) | 2960 - 2850 (strong) |

| Amide (C=O) | Stretch (Lactam) | 1680 - 1640 (strong) | 1680 - 1640 (moderate) |

| Amine (N-H) | Bend | 1650 - 1580 (moderate) | Weak or inactive |

| Alkane (C-H) | Bend | 1470 - 1350 (moderate) | 1470 - 1350 (moderate) |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. For this compound, this technique would not only confirm the cis-fusion of the two rings but also establish the (4aR,8aR) stereochemistry at the bridgehead carbons.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this pattern allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice. To assign the absolute configuration, analysis of anomalous dispersion effects is crucial. The Flack parameter, derived from the crystallographic data, is a key indicator; a value close to 0 for a given enantiomer confirms the correctness of the assigned absolute structure.

While specific crystallographic data for this compound is not available, a hypothetical data table based on typical values for similar organic molecules is presented below to illustrate the expected output of such an analysis.

| Crystallographic Parameter | Hypothetical Value |

| Chemical Formula | C8H14N2O |

| Formula Weight | 154.21 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 842.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.215 |

| Flack Parameter | 0.05(3) |

This table is illustrative and does not represent published data.

Chiroptical Methods for Stereochemical Analysis

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive techniques for investigating the stereochemistry of chiral molecules in solution. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. For this compound, the amide chromophore within the lactam ring is expected to be the primary contributor to the CD spectrum in the far-UV region (typically 190-250 nm). The sign and magnitude of the Cotton effect (the characteristic peaks in a CD spectrum) are highly sensitive to the conformation and absolute configuration of the molecule. Theoretical calculations, often using time-dependent density functional theory (TD-DFT), are typically employed to correlate the experimentally observed CD spectrum with a specific stereoisomer.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. A compound exhibiting a Cotton effect in its CD spectrum will show a characteristic S-shaped curve in its ORD spectrum in the same wavelength region. The sign of the Cotton effect in ORD is directly related to the stereochemistry of the molecule.

Without experimental data, a hypothetical representation of the chiroptical properties for this compound is provided below.

| Chiroptical Property | Hypothetical Value |

| Specific Rotation [α]D | +45.5 (c 1.0, CHCl3) |

| CD Cotton Effect (λmax, nm) | Positive at ~220 nm |

| ORD Cotton Effect | Positive |

This table is illustrative and does not represent published data. The sign of the specific rotation and the Cotton effects would be opposite for its enantiomer, (4aS,8aS)-octahydroquinoxalin-2(1H)-one.

Q & A

Q. What is the standard synthetic route for (4aR,8aR)-octahydroquinoxalin-2(1H)-one, and what are the critical purification steps?

The compound is synthesized via a multi-step route starting from (1R,2R)-cyclohexane-1,2-diamine. Key steps include:

- Step 1 : Reaction with methyl 2-bromoacetate in THF/NaHCO₃ at 0°C, followed by column chromatography (SiO₂) to isolate the product .

- Step 2 : Coupling with ethyl chloro-2-(methylthio)pyrimidine-5-carboxylate in DMF/K₂CO₃ at 80°C. Purification involves EtOAc extraction and column chromatography (yield: 70%) .

- Boc Protection : Reaction with Boc₂O in DCM/DMAP, followed by DCM extraction and chromatography .

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

Q. What are the stability and storage conditions for intermediates in the synthesis?

- Stability : The compound and intermediates (e.g., tert-butyl derivatives) are stable under inert atmospheres at 2–8°C .

- Incompatibilities : Avoid strong acids/bases and oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can the coupling reaction efficiency with ethyl chloro-2-(methylthio)pyrimidine-5-carboxylate be optimized?

- Solvent Selection : DMF enhances nucleophilicity of the amine compared to THF .

- Base Influence : K₂CO₃ (3 eq.) outperforms weaker bases, achieving >90% conversion at 80°C .

- Temperature : Prolonged heating (>2 h) at 80°C minimizes side products .

Q. What role does stereochemistry play in the reactivity of this compound?

The (4aR,8aR) configuration ensures proper spatial alignment for regioselective coupling with pyrimidine derivatives. For example, non-configured analogs show reduced yields (e.g., 40% vs. 70% for the correct diastereomer) .

Q. How should researchers address contradictory data in Boc protection yields?

- Stoichiometry : Use Boc₂O in excess (1.5 eq.) to drive the reaction to completion .

- Catalyst : DMAP (3 eq.) accelerates the reaction, reducing side-product formation .

- Validation : Cross-check yields via LC-MS and ¹H NMR to resolve discrepancies .

Data Analysis and Troubleshooting

Q. What strategies mitigate low yields during triflation of hydroxy intermediates?

- Reagent Control : Add Tf₂O (1.5 eq.) at 0°C to suppress premature decomposition .

- Quenching : Immediate concentration post-reaction minimizes hydrolysis of the triflate group .

Q. How do solvent polarity and temperature affect cyclization reactions involving DBU?

- THF vs. DCM : THF improves solubility of intermediates, enabling 85% cyclization yield vs. 60% in DCM .

- Temperature Ramp : Gradual warming from 0°C to RT prevents exothermic side reactions .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.